
N-Demethyl-N-(ethylsuccinyl) erythromycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl-N-(ethylsuccinyl) erythromycin is a chemically modified derivative of erythromycin, a macrolide antibiotic. This compound is designed to explore the effects of structural changes on the biochemical properties of erythromycin . It is primarily used in research to understand how modifications to the erythromycin structure can influence its activity and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-(ethylsuccinyl) erythromycin involves the modification of erythromycin through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethyl-N-(ethylsuccinyl) erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
N-Demethyl-N-(ethylsuccinyl) erythromycin has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of structural modifications on the chemical properties of erythromycin.
Biology: Employed in research to understand the interactions of modified erythromycin with biological systems.
Medicine: Investigated for its potential therapeutic applications and its ability to overcome resistance mechanisms in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mécanisme D'action
The mechanism of action of N-Demethyl-N-(ethylsuccinyl) erythromycin involves its interaction with bacterial ribosomes, similar to erythromycin. It inhibits bacterial protein synthesis by binding to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Demethyl-N-(ethylsuccinyl) erythromycin include:
- Erythromycin
- Clarithromycin
- Azithromycin
Uniqueness
This compound is unique due to its specific structural modifications, which can influence its biochemical properties and potentially enhance its efficacy against certain bacterial strains. These modifications can also help in overcoming resistance mechanisms that limit the effectiveness of other macrolide antibiotics .
Propriétés
Formule moléculaire |
C42H73NO16 |
|---|---|
Poids moléculaire |
848.0 g/mol |
Nom IUPAC |
ethyl 4-[[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C42H73NO16/c1-14-28-42(11,52)35(48)23(5)32(46)21(3)19-40(9,51)37(59-39-33(47)27(18-22(4)55-39)43(12)29(44)16-17-30(45)54-15-2)24(6)34(25(7)38(50)57-28)58-31-20-41(10,53-13)36(49)26(8)56-31/h21-28,31,33-37,39,47-49,51-52H,14-20H2,1-13H3/t21-,22-,23+,24+,25-,26+,27+,28-,31+,33-,34+,35-,36+,37-,39+,40-,41-,42-/m1/s1 |
Clé InChI |
KQRJURQIAYAVCO-NSTIDYSTSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


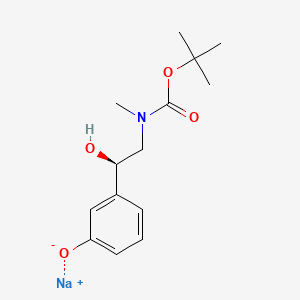
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
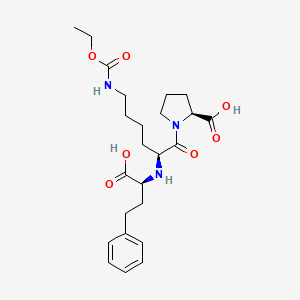
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
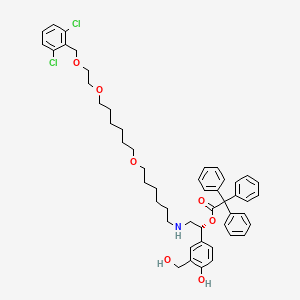
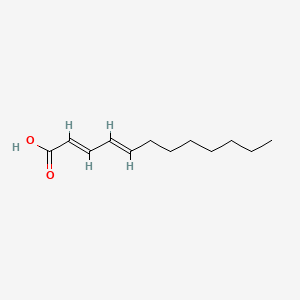
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
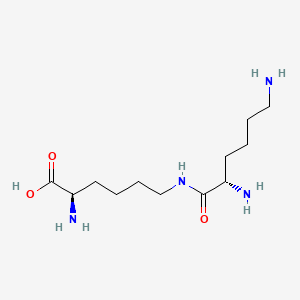
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
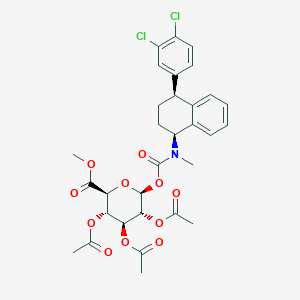
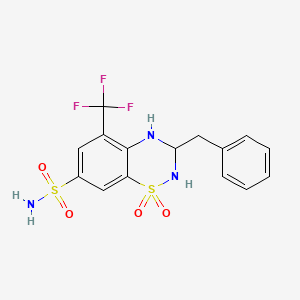
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
